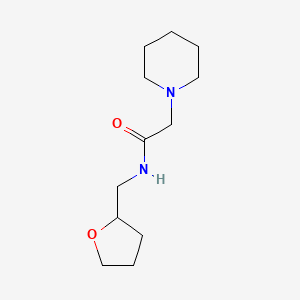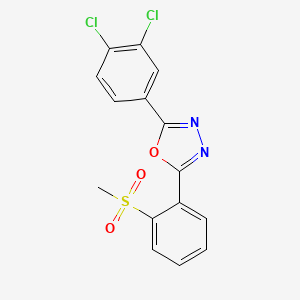
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole (DMPO) is a synthetic molecule that is widely used in scientific research due to its potential to act as a versatile, non-toxic, and organically stable reagent with a wide range of applications in the field of organic chemistry. It is an important component in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In addition, DMPO has recently been found to have a number of biochemical and physiological effects, making it a promising tool in the study of various biological processes.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole is not yet fully understood. However, it is believed to act as a chelating agent, binding to transition metal ions such as iron and copper, as well as a scavenger for reactive oxygen species. Additionally, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to act as an antioxidant, reducing oxidative stress and inflammation. Additionally, it has been found to have anti-cancer and anti-diabetic effects, as well as to have a positive effect on cardiovascular health. It has also been found to have a protective effect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
実験室実験の利点と制限
The advantages of using 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole in laboratory experiments include its low toxicity, low cost, and its ability to act as a chelating agent and scavenger for reactive oxygen species. Additionally, it is organically stable and can be easily synthesized. However, there are some limitations to its use, including its limited solubility in water and its lack of specificity for certain metal ions.
将来の方向性
The potential applications of 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole are still being explored and there are a number of future directions that could be taken. These include further research into its effects on cancer and diabetes, as well as its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted into its potential use as a chelating agent and scavenger for reactive oxygen species, as well as its potential use in the treatment of neurodegenerative diseases. Finally, further research could be conducted into its potential use in the synthesis of polymers, dyes, and pharmaceuticals.
合成法
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole can be synthesized through a number of methods, including condensation reactions and alkylation reactions. The most commonly used method involves the condensation of 2-chloro-3,4-dichlorophenol with 2-methylsulfonylphenyl isocyanate in the presence of a base, such as potassium carbonate. This reaction produces this compound as a white crystalline solid.
科学的研究の応用
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole is widely used in scientific research due to its versatility and organically stable nature. It is commonly used as a reagent in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In addition, it has recently been found to have a number of biochemical and physiological effects, making it a promising tool in the study of various biological processes.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S/c1-23(20,21)13-5-3-2-4-10(13)15-19-18-14(22-15)9-6-7-11(16)12(17)8-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZMUTWCDBUCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

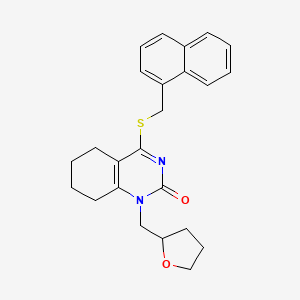
![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389340.png)
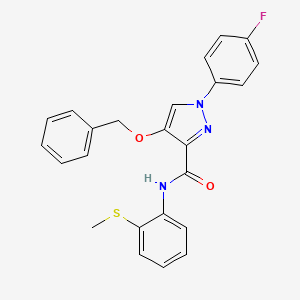
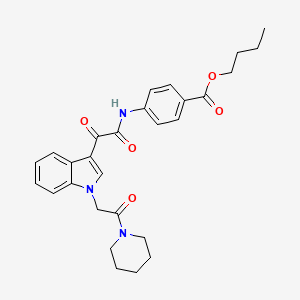
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2389344.png)
![N-benzyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2389345.png)
![6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2389347.png)
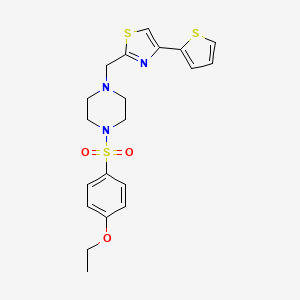
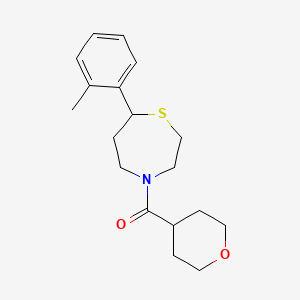
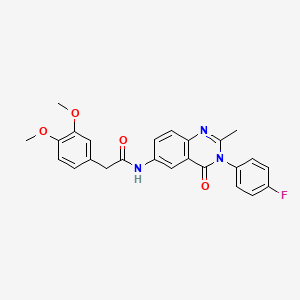
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)


